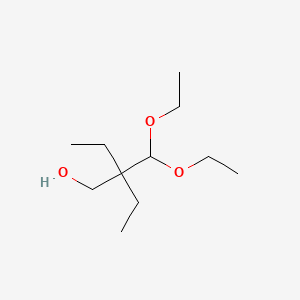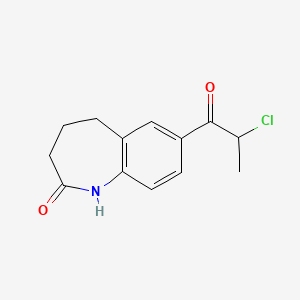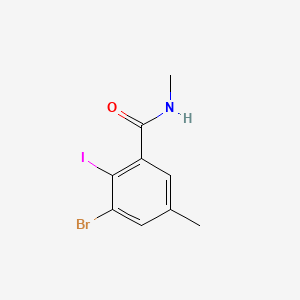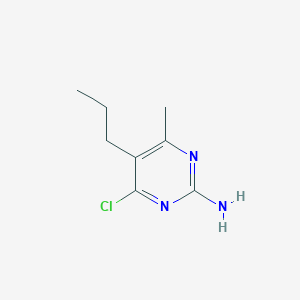
2,6-Dimethylisonicotinoyl azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethylisonicotinoyl azide is an organic compound with the molecular formula C8H9N3O It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 6 on the pyridine ring are replaced by methyl groups, and the carboxyl group is converted to an azide group
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dimethylisonicotinoyl azide can be synthesized through a multi-step process. One common method involves the conversion of 2,6-dimethylisonicotinic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then treated with sodium azide to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2,6-Dimethylisonicotinoyl azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Substitution Reactions: Sodium azide (NaN3) is commonly used as a nucleophile in substitution reactions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are typical reducing agents.
Cycloaddition Reactions: Copper(I) catalysts are often used in the click reaction to facilitate the formation of triazoles.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: The primary amine derivative of this compound.
Cycloaddition Reactions: Triazole derivatives.
科学研究应用
2,6-Dimethylisonicotinoyl azide has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are explored for potential pharmaceutical applications, including as intermediates in drug synthesis.
Material Science: It is used in the development of new materials, such as polymers and dendrimers, through click chemistry.
作用机制
The mechanism of action of 2,6-dimethylisonicotinoyl azide primarily involves its reactivity as an azide. The azide group is highly nucleophilic and can participate in various chemical reactions, such as nucleophilic substitution and cycloaddition. In biological systems, azides can inhibit enzymes by binding to their active sites, disrupting normal enzymatic activity .
相似化合物的比较
Similar Compounds
2,6-Dimethylisonicotinic acid: The precursor to 2,6-dimethylisonicotinoyl azide.
2,6-Dimethylisonicotinoyl chloride: An intermediate in the synthesis of this compound.
Other Organic Azides: Compounds such as phenyl azide and benzyl azide, which also contain the azide functional group.
Uniqueness
This compound is unique due to the presence of both methyl groups on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo.
属性
CAS 编号 |
63905-53-3 |
|---|---|
分子式 |
C8H8N4O |
分子量 |
176.18 g/mol |
IUPAC 名称 |
2,6-dimethylpyridine-4-carbonyl azide |
InChI |
InChI=1S/C8H8N4O/c1-5-3-7(4-6(2)10-5)8(13)11-12-9/h3-4H,1-2H3 |
InChI 键 |
UGLDUZIFHBWJHR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)C)C(=O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-](/img/structure/B13941321.png)






![6-(2-Chloro-6-fluorobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13941365.png)
![trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol](/img/structure/B13941371.png)


![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate](/img/structure/B13941383.png)

